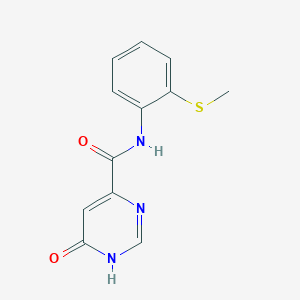

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

Description

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWJQFLIACXETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.

Introduction of the hydroxy group: This step involves the hydroxylation of the pyrimidine ring, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

Attachment of the N-(2-(methylthio)phenyl) group: This step involves the nucleophilic substitution reaction where the pyrimidine ring is reacted with 2-(methylthio)aniline under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. In vitro studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in conditions such as Alzheimer's disease.

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase. This suggests potential applications in antiviral therapies, although specific studies on this compound are still needed to confirm these effects.

Biological Studies

The interactions of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide with biological targets are crucial for understanding its mechanism of action:

- Enzyme Interactions : Studies indicate that the compound may interact with specific enzymes involved in inflammatory pathways, which could elucidate its anti-inflammatory mechanisms .

- Cell Proliferation Inhibition : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer applications. For instance, it demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition.

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide:

- Methodology : The study utilized carrageenan-induced paw edema models in rats.

- Results : The compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of this compound involved:

- Methodology : Neuronal cultures were treated with oxidative stress-inducing agents.

- Results : Treatment with 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide resulted in reduced cell death and preserved neuronal integrity, indicating its potential utility in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Anti-inflammatory effects: Inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Neuroprotective effects: Inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor κB inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide: Known for its anti-inflammatory and neuroprotective properties.

Triazole-pyrimidine hybrids: Exhibit neuroprotective and anti-neuroinflammatory properties.

Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.

Uniqueness

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of a hydroxy group, a methylthio group, and a pyrimidine ring, which contributes to its distinct pharmacological profile .

Biological Activity

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group at the 6-position and an N-(2-(methylthio)phenyl) group at the 4-position, which contribute to its unique chemical properties and biological effects.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 261.30 g/mol

Biological Activities

Research indicates that 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide exhibits significant anti-inflammatory and neuroprotective properties. These activities suggest its potential applications in treating neurodegenerative diseases and inflammatory conditions. Additionally, similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase, indicating potential antiviral applications .

The compound's biological activity is believed to be mediated through interactions with specific enzymes involved in inflammatory pathways and viral replication processes. Preliminary studies suggest that it may inhibit key signaling pathways associated with inflammation, such as the NF-κB pathway .

Anti-Cancer Activity

A study on pyrimidine carboxamide derivatives, including compounds structurally related to 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide, demonstrated significant cytotoxicity against various cancer cell lines. The synthesized derivatives were evaluated using the MTT assay against six cancer cell lines, including A549 (lung), DU145 (prostate), and MCF-7 (breast). Notably, compounds showed decent cytotoxic profiles compared to the standard drug doxorubicin .

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| 5f | A549 | 0.123 | Better |

| 5d | DU145 | 0.145 | Comparable |

| 5l | MCF-7 | 0.129 | Comparable |

Anti-Inflammatory Activity

In vitro studies have indicated that compounds similar to 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can significantly inhibit pro-inflammatory cytokines. For instance, compounds were shown to downregulate the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a strong anti-inflammatory effect .

Synthesis and Structural Modifications

The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. Initial steps often include the condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate, followed by various coupling reactions to introduce the desired functional groups .

Future Directions

Further research is needed to elucidate the precise mechanisms of action for this compound and its derivatives. Investigations into its pharmacokinetics, toxicity profiles, and long-term efficacy are essential for establishing its viability as a therapeutic agent.

Q & A

Q. Table 1: Key Synthetic Parameters

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | 2-(Methylthio)aniline, HATU, DMF, RT | 60-75% | |

| Hydroxylation | H2O2, FeCl3 catalyst, EtOH | 40-55% |

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) and identifies intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., methylthio group at δ 2.5 ppm for S–CH3) .

- HPLC-MS: Ensures purity (>98%) using C18 columns with mobile phases like ACN/0.1% formic acid .

Basic: What biological assays are suitable for initial evaluation of its pharmacological activity?

Methodological Answer:

- Antimicrobial Testing: Disk diffusion assays against Gram-negative bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa) using 50–100 µM concentrations .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or hydrolases (e.g., IC50 determination with ATP/GTP analogs) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced: How can contradictory data in reaction yields or biological activity be resolved?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, replacing DMF with DMAc may improve alkylation yields .

- Biological Replicates: Conduct triplicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to address variability .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., trifluoromethyl analogs) to identify substituent-driven trends .

Advanced: What computational methods predict the compound’s binding modes or electronic properties?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., DHFR or EGFR) and parameterize the methylthio group’s van der Waals radius .

- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets to analyze HOMO-LUMO gaps and electrostatic potential maps .

- MD Simulations: GROMACS for stability assessments (e.g., RMSD < 2 Å over 100 ns trajectories) in aqueous or lipid bilayer environments .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design: Introduce phosphate esters at the 6-hydroxy group, which hydrolyze in vivo to the active form .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm size via solvent evaporation) for sustained release .

Advanced: What analytical techniques quantify trace impurities in the compound?

Methodological Answer:

- LC-UV/HRMS: Detect and quantify degradation products (e.g., oxidation of methylthio to sulfone) with a limit of detection (LOD) < 0.1% .

- NMR Relaxometry: Identify residual solvents (e.g., DMF) via <sup>13</sup>C spin-lattice relaxation times .

- XPS: Characterize surface impurities in solid-state samples using sulfur 2p binding energy peaks .

Advanced: How do researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockouts: Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to purified enzymes (e.g., ΔG = −30 kJ/mol for DHFR inhibition) .

- Metabolomics: LC-MS-based profiling to track downstream effects (e.g., ATP depletion in treated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.